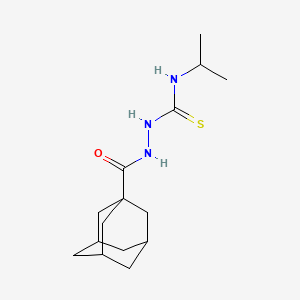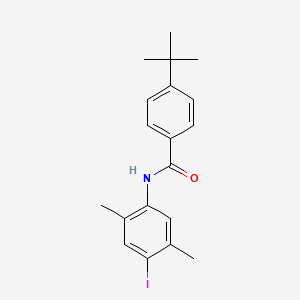
2-(1-adamantylcarbonyl)-N-isopropylhydrazinecarbothioamide
描述
2-(1-adamantylcarbonyl)-N-isopropylhydrazinecarbothioamide, also known as AICAR, is a synthetic compound that has been extensively studied for its potential applications in scientific research. AICAR has been shown to have a wide range of biochemical and physiological effects, making it an attractive target for investigation. In
作用机制
2-(1-adamantylcarbonyl)-N-isopropylhydrazinecarbothioamide activates AMPK, which is a key regulator of cellular metabolism. AMPK activation leads to increased glucose uptake and fatty acid oxidation, as well as the inhibition of protein synthesis and cell growth. 2-(1-adamantylcarbonyl)-N-isopropylhydrazinecarbothioamide has also been shown to have anti-inflammatory effects, potentially through the inhibition of NF-κB signaling.
Biochemical and Physiological Effects
2-(1-adamantylcarbonyl)-N-isopropylhydrazinecarbothioamide has a wide range of biochemical and physiological effects. It has been shown to increase glucose uptake and fatty acid oxidation in skeletal muscle, liver, and adipose tissue. 2-(1-adamantylcarbonyl)-N-isopropylhydrazinecarbothioamide has also been shown to improve insulin sensitivity and glucose tolerance in animal models of obesity and type 2 diabetes. Additionally, 2-(1-adamantylcarbonyl)-N-isopropylhydrazinecarbothioamide has been shown to have anti-inflammatory effects, potentially through the inhibition of NF-κB signaling.
实验室实验的优点和局限性
One of the main advantages of 2-(1-adamantylcarbonyl)-N-isopropylhydrazinecarbothioamide is its ability to activate AMPK, which is a key regulator of cellular metabolism. 2-(1-adamantylcarbonyl)-N-isopropylhydrazinecarbothioamide has also been shown to have a wide range of effects on cellular metabolism, making it an attractive target for investigation. However, there are some limitations to the use of 2-(1-adamantylcarbonyl)-N-isopropylhydrazinecarbothioamide in lab experiments. 2-(1-adamantylcarbonyl)-N-isopropylhydrazinecarbothioamide can be expensive to synthesize, and there are some concerns about its stability in aqueous solutions.
未来方向
There are many potential future directions for 2-(1-adamantylcarbonyl)-N-isopropylhydrazinecarbothioamide research. One area of interest is the potential use of 2-(1-adamantylcarbonyl)-N-isopropylhydrazinecarbothioamide in treating metabolic disorders such as obesity and type 2 diabetes. 2-(1-adamantylcarbonyl)-N-isopropylhydrazinecarbothioamide has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 2-(1-adamantylcarbonyl)-N-isopropylhydrazinecarbothioamide has been shown to have anti-inflammatory effects, and there is potential for its use in treating inflammatory diseases such as rheumatoid arthritis. Finally, there is interest in developing more stable and cost-effective forms of 2-(1-adamantylcarbonyl)-N-isopropylhydrazinecarbothioamide for use in lab experiments.
Conclusion
In conclusion, 2-(1-adamantylcarbonyl)-N-isopropylhydrazinecarbothioamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has a wide range of biochemical and physiological effects, making it an attractive target for investigation. 2-(1-adamantylcarbonyl)-N-isopropylhydrazinecarbothioamide activates AMPK, which is a key regulator of cellular metabolism, and has potential applications in treating metabolic disorders, neurodegenerative diseases, and inflammatory diseases. While there are some limitations to the use of 2-(1-adamantylcarbonyl)-N-isopropylhydrazinecarbothioamide in lab experiments, there are many potential future directions for research in this area.
科学研究应用
2-(1-adamantylcarbonyl)-N-isopropylhydrazinecarbothioamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of effects on cellular metabolism, including the activation of AMP-activated protein kinase (AMPK) and the stimulation of glucose uptake and fatty acid oxidation. 2-(1-adamantylcarbonyl)-N-isopropylhydrazinecarbothioamide has also been investigated for its potential use in treating metabolic disorders such as obesity and type 2 diabetes.
属性
IUPAC Name |
1-(adamantane-1-carbonylamino)-3-propan-2-ylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3OS/c1-9(2)16-14(20)18-17-13(19)15-6-10-3-11(7-15)5-12(4-10)8-15/h9-12H,3-8H2,1-2H3,(H,17,19)(H2,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBSCROEISMHIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=S)NNC(=O)C12CC3CC(C1)CC(C3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-adamantylcarbonyl)-N-isopropylhydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2,4-dimethoxyphenyl)-2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4114745.png)
![N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4114750.png)
![N-[1-(4-sec-butylphenyl)ethyl]-N'-(2,4-dimethoxyphenyl)thiourea](/img/structure/B4114752.png)
![2-{2-[3-(trifluoromethyl)phenoxy]propanoyl}-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4114753.png)
![2-[5-(3,4-dimethoxyphenyl)-1-(4-methylbenzoyl)-4,5-dihydro-1H-pyrazol-3-yl]-1-naphthol](/img/structure/B4114754.png)

![dimethyl 5-({[(4-nitrophenyl)amino]carbonyl}amino)isophthalate](/img/structure/B4114778.png)
![2-{5-[(4-bromobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-phenylacetamide](/img/structure/B4114796.png)
![2-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4114800.png)
![N-{4-[(dibutylamino)sulfonyl]phenyl}-2-(ethylthio)benzamide](/img/structure/B4114804.png)
![ethyl 3-[4-methyl-7-(1-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B4114805.png)
![methyl 4-[6,7-dimethyl-3,9-dioxo-2-(2-phenylethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B4114814.png)
![ethyl 3-acetyl-1-(4-methoxyphenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate](/img/structure/B4114818.png)
![3-hydroxy-4-(4-isopropylphenyl)-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B4114824.png)